Cas no 18526-07-3 (2-Propenoic acid,3-(dimethylamino)propyl ester)

2-Propenoic acid,3-(dimethylamino)propyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid,3-(dimethylamino)propyl ester
- 3-(DIMETHYLAMINO)PROPYL ACRYLATE
- 3-(dimethylamino)propyl prop-2-enoate
- (3-Dimethylamino-propyl)-acrylat
- 3-(N,N-dimethylamino)propyl acrylate
- acrylic acid 3-dimethylamino-propyl ester
- EINECS 242-402-0
- Propenoic acid 3-(dimethylamino)propyl ester
- 3-(Dimethylamino)propyl acrylate 95%
- 2-propenoicacid,3-(dimethylamino)propylester
- DTXSID9066382
- 3-(Dimethylamino)propyl acrylate, 95%
- 8-Benzyl-3
- EN300-24794251
- 5T4FPJ4PBT
- SCHEMBL21190
- AH-nortropane
- 2-Propenoic acid, 3-(dimethylamino)propyl ester
- J-011883
- 18526-07-3
- UNII-5T4FPJ4PBT
- AH,5
- FT-0691930
- 3-(N ,N -Dimethylamino)propyl acrylate, N ,N -Dimethyl-3-aminopropyl acrylate
- A-amino-1
- NS00026077
- DB-065527
- DTXCID0035873
- UFQHFMGRRVQFNA-UHFFFAOYSA-N
-
- MDL: MFCD00216567
- Inchi: InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3
- InChI Key: UFQHFMGRRVQFNA-UHFFFAOYSA-N
- SMILES: C=CC(OCCCN(C)C)=O
Computed Properties
- Exact Mass: 157.110279g/mol
- Surface Charge: 0
- XLogP3: 1.5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 6
- Monoisotopic Mass: 157.110279g/mol
- Monoisotopic Mass: 157.110279g/mol
- Topological Polar Surface Area: 29.5Ų
- Heavy Atom Count: 11
- Complexity: 132
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.928 g/mL at 25 °C(lit.)
- Boiling Point: 167 °C(lit.)
- Flash Point: Fahrenheit: 154.4 ° f < br / > Celsius: 68 ° C < br / >
- Refractive Index: n20/D 1.44(lit.)
- PSA: 29.54000
- LogP: 0.66730
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
- Solubility: Not determined
2-Propenoic acid,3-(dimethylamino)propyl ester Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H312-H314-H332
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-34
- Safety Instruction: S26; S27; S36/37/39; S45
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R34
- Storage Condition:2-8°C
2-Propenoic acid,3-(dimethylamino)propyl ester Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Propenoic acid,3-(dimethylamino)propyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24794251-2.5g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 2.5g |
$321.0 | 2024-06-19 | |
Enamine | EN300-24794251-0.5g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 0.5g |
$308.0 | 2024-06-19 | |
Enamine | EN300-24794251-0.05g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 0.05g |
$269.0 | 2024-06-19 | |
Enamine | EN300-24794251-5.0g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 5.0g |
$322.0 | 2024-06-19 | |
Enamine | EN300-24794251-1.0g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 1.0g |
$320.0 | 2024-06-19 | |
Enamine | EN300-24794251-10.0g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 10.0g |
$323.0 | 2024-06-19 | |
Enamine | EN300-24794251-0.1g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 0.1g |
$281.0 | 2024-06-19 | |
Enamine | EN300-24794251-0.25g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 95% | 0.25g |
$295.0 | 2024-06-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 415650-25ML |
2-Propenoic acid,3-(dimethylamino)propyl ester |
18526-07-3 | 25ml |
¥3084.76 | 2023-12-06 | ||
Enamine | EN300-24794251-5g |
3-(dimethylamino)propyl prop-2-enoate |
18526-07-3 | 5g |
$322.0 | 2023-09-15 |
2-Propenoic acid,3-(dimethylamino)propyl ester Related Literature
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1. Cationic and hydrolysable branched polymers by RAFT for complexation and controlled release of dsRNAAlexander B. Cook,Raoul Peltier,Matthias Hartlieb,Richard Whitfield,Guillaume Moriceau,James A. Burns,David M. Haddleton,Sébastien Perrier Polym. Chem. 2018 9 4025
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Chiel Mertens,Resat Aksakal,Nezha Badi,Filip E. Du Prez Polym. Chem. 2021 12 4193
Additional information on 2-Propenoic acid,3-(dimethylamino)propyl ester
Comprehensive Guide to 2-Propenoic acid,3-(dimethylamino)propyl ester (CAS No. 18526-07-3): Properties, Applications, and Industry Insights
2-Propenoic acid,3-(dimethylamino)propyl ester (CAS No. 18526-07-3), also known as dimethylaminopropyl acrylate, is a versatile acrylate ester widely used in polymer chemistry and specialty formulations. This compound features a unique molecular structure combining a reactive acryloyl group with a tertiary amine functionality, making it valuable for applications ranging from UV-curable coatings to adhesive formulations. Recent advancements in sustainable materials have increased interest in this monomer due to its potential in low-VOC formulations and bio-based polymer systems.
The growing demand for high-performance polymers in industries such as automotive coatings, packaging materials, and 3D printing resins has positioned 2-Propenoic acid,3-(dimethylamino)propyl ester as a key building block. Its copolymerization behavior with other acrylic monomers allows for precise tuning of material properties, addressing modern requirements for scratch-resistant surfaces and flexible electronics. Researchers are particularly interested in its cationic character, which enables novel applications in water treatment flocculants and personal care formulations.
From a synthesis perspective, 18526-07-3 demonstrates excellent reactivity ratios in radical polymerization, making it suitable for creating functionalized polymers with tailored surface properties. The compound's dual functionality (both acrylate and amine groups) facilitates crosslinking reactions that are crucial for developing high-strength composites and self-healing materials. Recent studies highlight its potential in smart coatings that respond to environmental stimuli, aligning with the industry's shift toward intelligent materials.
In formulation science, dimethylaminopropyl acrylate serves as an effective modifier for rheological properties and adhesion promotion. Its incorporation into pressure-sensitive adhesives enhances tack properties while maintaining peel strength—a critical balance sought after in labeling applications. The compound's amine group also provides pH-responsive behavior, opening possibilities for controlled-release systems and drug delivery vehicles in pharmaceutical applications.
Environmental considerations surrounding 18526-07-3 have led to innovations in green chemistry approaches for its production. Manufacturers are exploring catalytic processes to improve atom economy and reduce energy consumption during synthesis. The compound's compatibility with renewable raw materials makes it attractive for circular economy initiatives, particularly in developing biodegradable polymer alternatives for single-use plastics.
Quality control of 2-Propenoic acid,3-(dimethylamino)propyl ester requires strict monitoring of purity parameters and stabilizer content to ensure optimal performance in end-use applications. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are employed to characterize its molecular structure and detect potential impurity profiles. These measures are critical for meeting the stringent requirements of electronics-grade materials and medical device coatings.
Future research directions for CAS 18526-07-3 focus on expanding its utility in energy storage systems and flexible displays. The compound's ability to form conductive polymer networks when combined with carbon nanomaterials shows promise for next-generation batteries and wearable sensors. Additionally, its photopolymerization kinetics are being optimized for digital light processing (DLP) technologies in additive manufacturing.
For researchers and formulators working with acrylic esters, understanding the structure-property relationships of 3-(dimethylamino)propyl acrylate is essential for innovation. The compound's amphiphilic nature enables unique self-assembly behaviors in aqueous systems, while its steric effects influence polymer chain dynamics. These characteristics continue to inspire novel applications in nanotechnology and advanced material science.
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